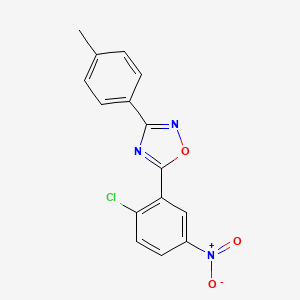
3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide, also known as DPTP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DPTP belongs to the class of thiadiazole derivatives and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation. Additionally, 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, its ability to reduce inflammation, and its ability to reduce seizure activity. Additionally, 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its relative ease of synthesis. Additionally, 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has shown promising results in various scientific research applications, which makes it an attractive candidate for further study. However, one of the limitations of using 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for the study of 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide. One potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further research could be done to elucidate the mechanism of action of 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide and to identify potential targets for its use in the treatment of various diseases. Furthermore, the potential use of 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide in combination with other drugs could be investigated, as this could lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 3-amino-1,2,4-thiadiazole with 3-bromopropiophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide. The synthesis of 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has shown potential in various scientific research applications, including its use as an anticancer agent, an anti-inflammatory agent, and an anticonvulsant agent. Studies have shown that 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide exhibits cytotoxic effects on cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, 3,3-diphenyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to have anticonvulsant properties, which could be useful in the treatment of epilepsy.
properties
IUPAC Name |
3,3-diphenyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(19-17-20-18-12-22-17)11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFLYFXTGZWDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NN=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide](/img/structure/B5843599.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)



![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)

